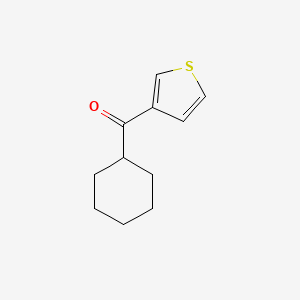

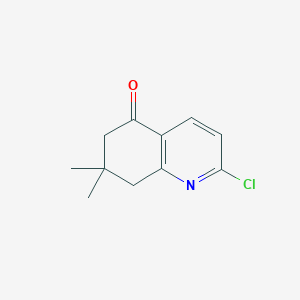

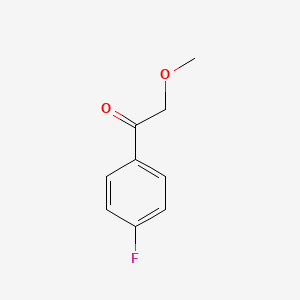

![molecular formula C6H4ClN3 B1316263 2-chloro-3H-imidazo[4,5-c]pyridine CAS No. 760912-66-1](/img/structure/B1316263.png)

2-chloro-3H-imidazo[4,5-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-3H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods using different catalysts . A highly efficient, clean, and simple procedure for the synthesis of imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented . The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 2-chloro-3H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The molecular formula is CHN with an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .Chemical Reactions Analysis

Imidazopyridines have been known to undergo various chemical reactions. For instance, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .科学的研究の応用

Antimicrobial Features

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features .

- Methods of Application : The study involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This compound was then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Construction of Imidazo[4,5-b]pyridine Skeleton

- Scientific Field : Organic Chemistry

- Application Summary : A procedure for the synthesis of an imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine has been developed .

- Methods of Application : The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .

- Results : The method resulted in functionalized imidazo[4,5-b]pyridines with only one chromatographic purification step. The synthesis pathway is green, simple, and superior compared with other already reported procedures .

Luminescent Materials

- Scientific Field : Material Science

- Application Summary : Imidazo[4,5-b]pyridine derivatives have been used in the development of luminescent materials .

- Methods of Application : The specific methods of application can vary greatly depending on the specific derivative and the intended use of the material. Typically, the imidazo[4,5-b]pyridine derivative is incorporated into a larger molecular structure that has the desired luminescent properties .

- Results : These materials have found use in a variety of technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Drug Development

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[4,5-b]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- Methods of Application : The specific methods of application can vary greatly depending on the specific derivative and the intended therapeutic target. Typically, the imidazo[4,5-b]pyridine derivative is incorporated into a larger molecular structure that has the desired therapeutic properties .

- Results : This moiety is useful in material science because of its structural character .

Antibacterial and Antifungal Activities

- Scientific Field : Pharmacology

- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to imidazo[4,5-b]pyridine, show different biological activities such as antibacterial, antifungal, and other activities .

- Methods of Application : The specific methods of application can vary greatly depending on the specific derivative and the intended therapeutic target. Typically, the 1,3-diazole derivative is incorporated into a larger molecular structure that has the desired therapeutic properties .

- Results : These compounds have shown promising results in preclinical studies, but further research is needed to fully understand their potential therapeutic applications .

Antimycobacterial and Anti-inflammatory Activities

- Scientific Field : Pharmacology

- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to imidazo[4,5-b]pyridine, show different biological activities such as antimycobacterial and anti-inflammatory activities .

- Methods of Application : The specific methods of application can vary greatly depending on the specific derivative and the intended therapeutic target. Typically, the 1,3-diazole derivative is incorporated into a larger molecular structure that has the desired therapeutic properties .

- Results : These compounds have shown promising results in preclinical studies, but further research is needed to fully understand their potential therapeutic applications .

将来の方向性

The future directions in the research of imidazopyridines include the development of new synthetic methods, exploration of their biological activities, and their potential therapeutic applications . The structural diversity and wide range of biological activities of imidazopyridines make them promising candidates for future drug discovery and development .

特性

IUPAC Name |

2-chloro-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKFCDIBTRVSQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3H-imidazo[4,5-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

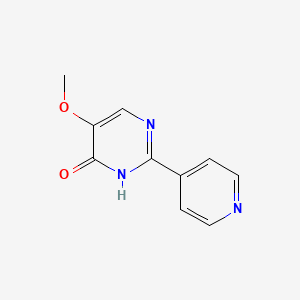

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)